(2s)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
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Overview
Description
(2s)-Bicyclo[221]hept-5-ene-2-carbonitrile is a bicyclic compound with a unique structure that includes a nitrile group attached to a bicycloheptene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. One common method involves the reaction of cyclopentadiene with acrylonitrile under controlled conditions to form the desired bicyclic structure. The reaction is usually carried out at elevated temperatures to facilitate the cycloaddition process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2s)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the bicyclic structure.
Reduction: Primary amines.
Substitution: Substituted derivatives with various functional groups replacing the nitrile group.
Scientific Research Applications
(2s)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2s)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile depends on the specific reactions it undergoes. In general, the nitrile group can act as an electrophile, participating in various nucleophilic addition and substitution reactions. The bicyclic structure provides rigidity and stability, which can influence the reactivity and selectivity of the compound in different chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile: Similar structure with a chlorine substituent.
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Contains an oxygen atom in the bicyclic framework and two carboxylic anhydride groups.
Uniqueness
(2s)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile is unique due to its specific nitrile functional group and the stereochemistry of the bicyclic structure. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
(2S)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2/t6?,7?,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAXQTDMWYDIJX-KAVNDROISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2CC1C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2890-96-2 |
Source
|
Record name | NSC76083 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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